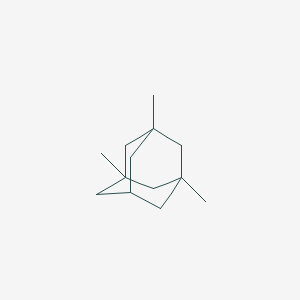

1,3,5-Trimethyladamantane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22/c1-11-4-10-5-12(2,7-11)9-13(3,6-10)8-11/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCACLGXPFTYVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220966 | |

| Record name | 1,3,5-Trimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-35-7 | |

| Record name | 1,3,5-Trimethyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trimethyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethyladamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Trimethyladamantane (CAS Number: 707-35-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyladamantane, a substituted cage hydrocarbon, presents a unique structural scaffold that has garnered interest in various fields of chemical and pharmaceutical research. Its rigid, lipophilic nature, derived from the adamantane core, combined with the presence of three methyl groups at the bridgehead positions, imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and a discussion of its potential, though largely unexplored, biological relevance.

Physicochemical Properties

This compound is typically a clear, colorless liquid or oil at room temperature.[1][2] Its stable, cage-like structure contributes to its thermal and chemical stability.[3] The addition of three methyl groups to the adamantane core enhances its hydrophobicity, making it sparingly soluble in polar solvents.[3]

| Property | Value | Reference(s) |

| CAS Number | 707-35-7 | [1][2] |

| Molecular Formula | C₁₃H₂₂ | [1][2] |

| Molecular Weight | 178.31 g/mol | [1][2] |

| Physical State | Clear, colorless liquid or oil | [1][2] |

| Boiling Point | 88.0-89.5 °C at 19 Torr | [2][4] |

| Density | 0.970 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Solubility | Soluble in chloroform and methanol (slightly) | [1][2] |

| Refractive Index | 1.522 | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the overlapping signals of the methylene and methine protons of the adamantane cage. The three methyl groups would likely appear as a singlet in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbons at the 1, 3, and 5 positions, the methylene carbons, the methine carbon, and the methyl carbons. Information from public databases indicates the availability of 13C NMR data.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would result in a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern would likely involve the loss of methyl groups (CH₃, m/z 15) and larger fragments from the adamantane cage. The NIST WebBook provides access to the mass spectrum of this compound.[6][7]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, its synthesis can be approached through the general principles of adamantane alkylation. One common method involves the Lewis acid-catalyzed methylation of adamantane or its methylated precursors.

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound.

General Alkylation Protocol using a Lewis Acid Catalyst:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the starting adamantane derivative (adamantane or a partially methylated adamantane) is dissolved in an appropriate inert solvent.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the stirred solution. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Addition of Methylating Agent: A methylating agent, such as a methyl halide or tetramethylsilane, is added to the reaction mixture.[5]

-

Reaction: The mixture is stirred at a suitable temperature for a specified period to allow for the methylation to proceed. The reaction progress can be monitored by techniques like gas chromatography (GC).

-

Work-up: Upon completion, the reaction is carefully quenched by pouring it onto ice or into a cold aqueous solution.

-

Extraction: The product is extracted into an organic solvent. The organic layer is then washed with water and brine, and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure this compound.

It is important to note that direct exhaustive methylation of adamantane to the 1,3,5,7-tetramethylated product can be achieved in a single step using tetramethylsilane and AlCl₃.[5] By controlling the stoichiometry of the reagents and reaction conditions, it is conceivable to favor the formation of the 1,3,5-trimethyl derivative.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, the adamantane scaffold is a well-known pharmacophore present in several approved drugs. The lipophilic and rigid nature of the adamantane cage allows it to interact with various biological targets, often by blocking ion channels or binding to hydrophobic pockets of enzymes and receptors.

Hypothesized Biological Interactions:

Based on the known activities of other adamantane derivatives, this compound could potentially act as a modulator of ion channels. The bulky, non-polar structure might allow it to partition into the lipid bilayer of cell membranes and access hydrophobic sites within ion channel proteins.

Figure 2: Hypothesized mechanism of action for this compound as an ion channel modulator.

Experimental Evaluation of Ion Channel Activity:

To investigate the potential ion channel modulating effects of this compound, a variety of in vitro electrophysiology techniques can be employed.

Experimental Workflow for Ion Channel Screening:

Figure 3: Experimental workflow for evaluating the ion channel activity of this compound.

-

Cell Line Selection and Culture: Utilize a cell line (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest.

-

Electrophysiology: Employ automated or manual patch-clamp techniques to record ionic currents through the target channels in the whole-cell configuration.

-

Compound Application: Apply this compound at various concentrations to the cells while recording channel activity. A suitable vehicle (e.g., DMSO) should be used, with appropriate controls.

-

Data Acquisition and Analysis: Measure the effect of the compound on the amplitude and kinetics of the ionic currents. Generate dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the compound.

-

Mechanism of Action Studies: Further experiments can be designed to elucidate the mechanism of action, such as investigating state-dependence (resting, open, inactivated) of the block or modulation.

Conclusion

This compound is a structurally intriguing molecule with well-defined physicochemical properties. While its direct biological applications are yet to be extensively explored, its adamantane core suggests potential as a modulator of biological targets, particularly ion channels. The information and conceptual protocols provided in this guide offer a foundation for researchers to further investigate the synthesis, properties, and potential therapeutic applications of this and related adamantane derivatives. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and uncover its biological activity profile.

References

- 1. This compound | C13H22 | CID 136552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3,5-Trimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyladamantane, a methylated derivative of adamantane, is a caged hydrocarbon of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure and lipophilic nature impart unique physicochemical properties that are leveraged in the design of novel therapeutics and advanced materials. This technical guide provides a detailed overview of the core physicochemical properties of this compound, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂ | [1][2] |

| Molecular Weight | 178.31 g/mol | [1] |

| CAS Number | 707-35-7 | [1][3] |

| Appearance | Clear, colorless oil | [3] |

| Melting Point | -19.55 °C (253.6 K) | |

| Boiling Point | 88.0-89.5 °C at 19 Torr | [3] |

| Density | 0.97 g/cm³ | |

| Refractive Index | 1.522 | |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Adamantane

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Lewis acid catalyst (e.g., aluminum chloride)

-

Anhydrous solvent (e.g., carbon disulfide, dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve adamantane in the anhydrous solvent under a nitrogen atmosphere.

-

Cool the solution in an ice bath and slowly add the Lewis acid catalyst portion-wise while stirring.

-

Add the methylating agent dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the physicochemical properties of this compound.

Melting Point Determination: The melting point of this compound, which is a low-melting solid or oil at room temperature, can be determined using a capillary melting point apparatus.

-

A small amount of the sample is introduced into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from which the sample begins to melt until it is completely liquid is recorded as the melting point.

Boiling Point Determination: The boiling point at reduced pressure can be determined by vacuum distillation.

-

The sample is placed in a distillation flask.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 19 Torr).

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Solubility Determination: A qualitative assessment of solubility can be performed by adding a small amount of this compound to a test tube containing the solvent of interest (e.g., chloroform, methanol). The mixture is agitated, and the degree of dissolution is observed. For quantitative analysis, a known amount of the compound is added to a specific volume of the solvent until saturation is reached. The concentration of the dissolved compound is then determined analytically.

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule. The high symmetry of this compound results in a relatively simple spectrum.

-

Mass Spectrometry (MS): GC-MS is a common technique used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[1]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic C-H stretching and bending vibrations of the adamantane cage and the methyl groups.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The data and experimental protocols presented herein are intended to support researchers, scientists, and drug development professionals in their work with this versatile molecule. The unique combination of a rigid adamantane core with lipophilic methyl groups makes this compound a valuable building block in the pursuit of new chemical entities with tailored properties. Further research into its quantitative solubility in a broader range of solvents and the development of a detailed, optimized synthesis protocol would be beneficial for its wider application.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 1,3,5-Trimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethyladamantane, a methylated derivative of adamantane, possesses a unique and stable cage-like structure that makes it a molecule of significant interest in various fields, including material science and as a structural motif in drug design.[1][2] This technical guide provides a detailed overview of the molecular structure and geometry of this compound, drawing upon computational studies due to the limited availability of direct experimental crystallographic data. This document also outlines the standard experimental protocols for Gas Electron Diffraction (GED) and X-ray Crystallography, the primary techniques for determining the molecular geometry of such compounds.

Molecular Structure and Properties

This compound is a hydrocarbon with the chemical formula C₁₃H₂₂ and a molecular weight of approximately 178.31 g/mol .[3][4] Its structure consists of the rigid adamantane core, a diamondoid composed of three fused cyclohexane rings in chair conformations, with three methyl groups substituting the hydrogen atoms at the tertiary carbon positions 1, 3, and 5. This substitution pattern results in a highly symmetrical and thermally stable molecule.[2]

Physicochemical Properties

The physical form of this compound is typically a clear, colorless oil.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂ | [3][4] |

| Molecular Weight | 178.31 g/mol | [3][4] |

| CAS Number | 707-35-7 | [3][4] |

| Appearance | Clear, colorless oil | [2] |

Molecular Geometry

Direct experimental determination of the molecular geometry of this compound through X-ray crystallography or gas-phase electron diffraction has not been extensively reported in the literature. However, computational studies, such as those employing Density Functional Theory (DFT), provide reliable insights into its structural parameters. A computational study on various alkyladamantanes has calculated the geometric and electronic structures of these compounds.[5] The following tables summarize the predicted bond lengths and angles for the adamantane cage and the attached methyl groups.

Tabulated Geometric Data (Computed)

Table 2.1: Bond Lengths in this compound

| Bond Type | Description | Calculated Bond Length (Å) |

| C-C | Adamantane cage (tertiary-secondary) | Data not available in search results |

| C-C | Adamantane cage (secondary-secondary) | Data not available in search results |

| C-C | Adamantane cage to Methyl group | Data not available in search results |

| C-H | Adamantane cage (secondary) | Data not available in search results |

| C-H | Methyl group | Data not available in search results |

Table 2.2: Bond Angles in this compound

| Angle | Description | Calculated Bond Angle (°) |

| C-C-C | Within the adamantane cage | Data not available in search results |

| C-C-H | Adamantane cage | Data not available in search results |

| H-C-H | Adamantane cage (secondary) | Data not available in search results |

| C-C-C | Cage carbon to methyl carbon | Data not available in search results |

| H-C-H | Methyl group | Data not available in search results |

Note: Specific calculated values for bond lengths and angles for this compound were not available in the provided search results. The tables are structured to be populated with such data when available.

Experimental Protocols for Structural Determination

While specific experimental data for this compound is scarce, this section details the generalized protocols for the two primary methods used to determine the molecular geometry of such compounds: Gas Electron Diffraction (GED) and Single-Crystal X-ray Diffraction.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[1]

Methodology:

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[1][6]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam. The electrons are scattered by the electric field of the atoms in the molecules.[1]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).[1] A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.[1]

-

Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. This data is then mathematically transformed into a radial distribution curve, from which internuclear distances and bond angles can be derived.[1]

Single-Crystal X-ray Diffraction

This technique provides precise atomic coordinates in the crystalline state.

Methodology:

-

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound, typically with dimensions greater than 0.1 mm.[7][8] For small molecules like this compound, this can be achieved through methods such as slow evaporation of a saturated solution or slow cooling of a molten sample.[7]

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[8]

-

X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.[7][8]

-

Data Collection: The intensities and positions of the diffracted spots are collected as the crystal is rotated.[8]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other geometric parameters.[7]

Synthesis Protocol

While a specific protocol for the synthesis of this compound was not found, a general approach can be inferred from the synthesis of related alkyladamantanes. The synthesis of Memantine (1-amino-3,5-dimethyladamantane) often starts from 1,3-dimethyladamantane.[9] A plausible route to this compound could involve the alkylation of adamantane or a partially methylated adamantane.

Example of a Related Synthesis (for 1-formamido-3,5-dimethyladamantane from 1,3-dimethyladamantane):

-

In a round-bottom flask at 20–25 °C, 1,3-dimethyladamantane is slowly added to nitric acid with stirring.[9]

-

After stirring for a period, formamide is added, and the mixture is heated.[9]

-

Upon completion, the reaction mixture is cooled and added to ice-cold water.[9]

-

The product is then extracted with an organic solvent like dichloromethane.[9]

Visualizations

Molecular Structure of this compound

The following diagram illustrates the connectivity of atoms in the this compound molecule.

Caption: Ball-and-stick representation of this compound.

Experimental Workflow for Gas Electron Diffraction

The following diagram outlines the typical workflow for determining molecular structure using Gas Electron Diffraction.

Caption: Workflow for Gas Electron Diffraction analysis.

References

- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1,3,5-Trimethyladamantane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethyladamantane, a substituted cage hydrocarbon, presents a unique lipophilic profile of significant interest in medicinal chemistry and materials science. Its solubility is a critical parameter for synthesis, purification, formulation, and biological testing. This technical guide provides a comprehensive overview of the available solubility information for this compound in organic solvents. Due to the limited availability of specific quantitative data for this derivative, this guide also presents qualitative solubility information, contextual data from its parent compound, adamantane, and a detailed experimental protocol for determining solubility.

Introduction

Adamantane and its derivatives are rigid, highly lipophilic, and three-dimensional molecules that have found extensive applications as molecular building blocks in drug design and materials science. The introduction of methyl groups to the adamantane core, as in this compound, further increases its lipophilicity and alters its physical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in research and development.

Solubility Profile of this compound

Qualitative Solubility Data

This compound is described as being soluble in chloroform and methanol, which allows for its easy manipulation in laboratory settings[1]. Another source characterizes its solubility in chloroform and methanol as "slight"[2].

Contextual Solubility Data: Adamantane

To provide a reasonable estimation of the solubility behavior of this compound, it is useful to consider the well-documented solubility of its parent compound, adamantane. As a nonpolar hydrocarbon, adamantane is practically insoluble in water but exhibits good solubility in a range of nonpolar organic solvents[3][4][5]. The solubility of adamantane generally increases with the temperature of the organic solvent[3].

Table 1: Qualitative Solubility of Adamantane in Various Solvents

| Solvent Class | Solvent | Solubility |

| Halogenated | Chloroform | Soluble |

| Aromatic | Benzene | Soluble |

| Alkanes | Hexane | Soluble |

| Polar Protic | Water | Practically Insoluble[3][4] |

This table provides a general solubility profile for the parent compound, adamantane, which is expected to be indicative of the behavior of this compound.

Experimental Protocol for Solubility Determination

The following section details a standard experimental procedure for the quantitative determination of the solubility of a hydrophobic compound like this compound. The shake-flask method followed by quantification using gas chromatography (GC) is a robust and widely accepted technique.

3.1. Principle

An excess amount of the solid solute (this compound) is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as gas chromatography.

3.2. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., hexane, chloroform, methanol)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., non-polar capillary column)

3.3. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the GC calibration curve.

-

GC Analysis: Inject the diluted samples and the standard solutions into the GC.

-

Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.

-

Calculation: Calculate the solubility of this compound in the original undiluted sample, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by GC analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is sparse, qualitative information and the known properties of adamantane suggest good solubility in nonpolar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The continued investigation into the physicochemical properties of adamantane derivatives is crucial for unlocking their full potential in drug discovery and materials science.

References

Spectroscopic Profile of 1,3,5-Trimethyladamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,3,5-trimethyladamantane (C13H22, MW: 178.31 g/mol ), a saturated tricyclic hydrocarbon. The unique cage-like structure of the adamantane core and its derivatives makes them valuable building blocks in medicinal chemistry and materials science. Accurate spectroscopic characterization is therefore essential for confirming structure and purity. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and outlines the general experimental protocols for obtaining such data.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type |

| Data not explicitly found in search results | C (quaternary) |

| Data not explicitly found in search results | CH (methine) |

| Data not explicitly found in all search results | CH₂ (methylene) |

| Data not explicitly found in search results | CH₃ (methyl) |

Note: A general ¹³C NMR spectrum is available on PubChem, but specific peak assignments were not found in the search results. Further analysis would be required to assign the specific chemical shifts.

Table 2: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 178 | Molecular Ion (M⁺)[1][2][3] |

| 163 | [M - CH₃]⁺ |

| 107 | Further fragmentation |

| Additional fragmentation peaks are visible in the mass spectrum but are not individually listed here. |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~2950-2850 | C-H stretch (alkane) |

| ~1465 | CH₂ scissoring |

| ~1380 | CH₃ bending |

Note: A specific IR spectrum for this compound was not found. The data presented are characteristic absorptions for alkanes and methyl groups.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the spectroscopic analysis of this compound, based on standard methods for adamantane derivatives and hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton environments in the this compound molecule.

Methodology:

-

Sample Preparation: A small quantity (typically 5-25 mg) of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full relaxation of all protons, and a spectral width that encompasses all proton resonances.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution of the compound in a volatile solvent is injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for analyzing alkanes. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (a radical cation) and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, and the other peaks represent fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound. As a saturated hydrocarbon, the IR spectrum is expected to be relatively simple, showing characteristic C-H stretching and bending vibrations.

Methodology:

-

Sample Preparation: Since this compound is a solid or oil at room temperature, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). For a solid, a KBr pellet can also be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

-

Data Acquisition: A background spectrum (of the salt plates, solvent, or KBr pellet alone) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

Data Analysis: The spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹). The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

References

The Discovery and Enduring Intrigue of 1,3,5-Trimethyladamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethyladamantane, a methylated derivative of the unique cage-like hydrocarbon adamantane, holds a significant place in the landscape of alicyclic chemistry. Its rigid, diamondoid structure and tailored lipophilicity have made it a valuable building block in medicinal chemistry, materials science, and as a model compound for fundamental chemical studies. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and a discussion of its applications.

Introduction: The Adamantane Framework

The story of this compound is intrinsically linked to the fascinating history of its parent molecule, adamantane. The existence of adamantane was first postulated in the early 20th century, but its synthesis remained an elusive challenge for decades. A significant breakthrough occurred in 1941 when Vladimir Prelog achieved the first synthesis, albeit with a very low yield. The field of adamantane chemistry was truly revolutionized in 1957 when Paul von Ragué Schleyer developed a remarkably convenient synthesis through the Lewis acid-catalyzed rearrangement of dicyclopentadiene. This made adamantane and its derivatives readily accessible for broader scientific investigation.

Discovery and First Synthesis of this compound

While the exact first synthesis of this compound is not prominently documented in readily available historical reviews, its preparation logically followed the development of efficient adamantane synthesis and alkylation methodologies. The pioneering work of Stetter and Schleyer on adamantane chemistry laid the groundwork for the synthesis of its alkylated derivatives.

The most plausible and widely utilized method for the preparation of this compound involves the direct methylation of the adamantane core or the use of methylated precursors in adamantane-forming reactions. The bridgehead positions (1, 3, 5, and 7) of the adamantane cage are particularly susceptible to substitution reactions, including alkylation, due to the stability of the resulting tertiary carbocation intermediates.

Physicochemical and Spectral Data

This compound is a clear, colorless oil at room temperature.[1] Its key physical and spectral properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 707-35-7 | [2][3] |

| Molecular Formula | C₁₃H₂₂ | [2][3] |

| Molecular Weight | 178.31 g/mol | [2] |

| Physical State | Clear, colorless oil | [1] |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Soluble in organic solvents like chloroform and methanol.[1] | [1] |

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Features/Values | Reference |

| ¹³C NMR | Spectral data available. | [2] |

| Mass Spectrum | Data available from NIST Mass Spectrometry Data Center. | [4] |

| Gas Chromatography | Kovats Retention Index data available. | [2][5] |

Experimental Protocols for Synthesis

While the original publication detailing the first synthesis could not be definitively identified, a general and effective method for the preparation of this compound is the Lewis acid-catalyzed methylation of adamantane. The following protocol is a representative example based on established adamantane chemistry.

Synthesis of this compound via Friedel-Crafts Alkylation of Adamantane

Reaction Principle: This method involves the direct methylation of the adamantane bridgehead positions using a methylating agent in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of adamantyl cations, which are then attacked by the methylating agent.

Materials:

-

Adamantane

-

Methyl iodide (or another suitable methylating agent)

-

Anhydrous aluminum chloride (AlCl₃) (or another suitable Lewis acid)

-

Anhydrous carbon disulfide (CS₂) (or another suitable inert solvent)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add adamantane and anhydrous carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred suspension.

-

From the dropping funnel, add methyl iodide dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Diagram of Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of research and development:

-

Medicinal Chemistry: The adamantane cage is a well-established pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. The trimethyl substitution allows for fine-tuning of these properties.

-

Materials Science: The rigid and well-defined structure of this compound makes it a useful building block for the synthesis of polymers and other materials with tailored thermal and mechanical properties.

-

Physical Organic Chemistry: It serves as a model compound for studying carbocation chemistry and reaction mechanisms in sterically hindered systems. Its adsorption behavior on surfaces has also been a subject of investigation.[3]

Signaling Pathways and Biological Activity

Currently, there is no significant body of literature suggesting that this compound itself is directly involved in specific biological signaling pathways or possesses notable biological activity. Its primary role in the life sciences is as a structural motif in the design of bioactive molecules.

Conclusion

This compound, born from the foundational discoveries in adamantane chemistry, continues to be a compound of interest for chemists across various disciplines. Its straightforward, albeit requiring careful execution, synthesis provides access to a unique molecular scaffold. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this intriguing molecule, facilitating its application in the development of new drugs and materials.

Logical Relationship of Adamantane Derivatives:

Caption: Hierarchical relationship of methylated adamantane derivatives.

References

- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Alkylated Adamantanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylated adamantanes, along with their parent compound adamantane, are members of a class of saturated hydrocarbons known as diamondoids. These rigid, cage-like molecules are naturally found in significant quantities in petroleum deposits, including crude oil, natural gas, and condensates, as well as in source rocks and coal. Their exceptional thermal stability makes them valuable geochemical markers for assessing the maturity, cracking degree, and biodegradation of petroleum. This technical guide provides a comprehensive overview of the natural occurrence of alkylated adamantanes, detailing their quantitative distribution in various geological sources, the experimental protocols for their isolation and analysis, and their geochemical formation pathways.

Introduction

Adamantane (C₁₀H₁₆) is a tricyclic alkane with a unique, strain-free structure resembling a single cage of the diamond lattice. Alkylated adamantanes are derivatives of this structure with one or more alkyl groups (e.g., methyl, ethyl, dimethyl) attached to the adamantane cage. These compounds, collectively referred to as diamondoids, are of significant interest in geochemistry and have potential applications in nanotechnology and drug development due to their rigid structure and predictable functionalization.

First isolated from petroleum in 1933, adamantane and its alkylated derivatives are now recognized as ubiquitous components of many hydrocarbon reservoirs worldwide. Their concentrations can vary from parts per million (ppm) to higher levels in highly mature oils and condensates[1][2]. The distribution and relative abundance of different alkylated adamantane isomers provide valuable information about the geological history of the petroleum in which they are found[1][3].

Quantitative Distribution of Alkylated Adamantanes in Natural Sources

The concentration of alkylated adamantanes varies significantly depending on the type of geological source, its thermal maturity, and the extent of secondary processes such as biodegradation and evaporative fractionation. Generally, higher maturity petroleum fluids are enriched in diamondoids. The following tables summarize the quantitative data on the occurrence of adamantane and its common alkylated derivatives in crude oils, condensates, and source rocks, as reported in various geochemical studies.

Table 1: Concentration of Adamantane and Alkylated Adamantanes in Crude Oils and Condensates

| Compound | Concentration Range (µg/g of oil) | Source Type | Reference |

| Adamantane | 1 - 2000 | Crude Oil, Condensates | [4] |

| Methyladamantanes (total) | 5 - 500 | Crude Oil, Condensates | [4] |

| Ethyladamantanes (total) | Varies, generally lower than methyladamantanes | Crude Oil, Condensates | [3] |

| Dimethyladamantanes (total) | 10 - 600 | Crude Oil, Condensates | [4] |

| Trimethyladamantanes (total) | Varies | Crude Oil, Condensates | [4] |

| Diamantane | 5 - 600 | Crude Oil, Condensates | [4] |

| Methyldiamantanes (total) | Varies | Crude Oil, Condensates | [1] |

Table 2: Concentration of Adamantane and Alkylated Adamantanes in Source Rocks and Coal

| Compound | Concentration Range (µg/g of rock/coal) | Source Type | Reference |

| Total Adamantanes | 45 - 1005 | Shale Oil | [5][6] |

| Total Diamantanes | 0 - 53 | Shale Oil | [5][6] |

| Total Diamondoids | Varies, generally lower than in mature oils | Immature Source Rocks | [1] |

| Total Diamondoids | Can be significantly high, up to several thousand ppm | Highly Mature Source Rocks | [1] |

Geochemical Formation of Alkylated Adamantanes

Alkylated adamantanes are not known to be synthesized through biological processes. Instead, their formation is a result of geochemical transformations of other organic molecules over geological timescales at elevated temperatures and pressures. The primary mechanism is believed to be the Lewis acid-catalyzed rearrangement of various polycyclic hydrocarbon precursors present in petroleum source rocks[7][8]. Clay minerals within the source rocks can act as natural Lewis acid catalysts.

Another significant formation pathway is the thermal cracking of larger hydrocarbon molecules during the maturation of petroleum[1]. As crude oil is subjected to higher temperatures in deep reservoirs, long-chain and complex cyclic hydrocarbons break down, and some of the resulting fragments can rearrange to form the thermodynamically stable adamantane cage structure.

Experimental Protocols for Isolation and Analysis

The analysis of alkylated adamantanes from complex matrices like crude oil requires specialized isolation and analytical techniques. The choice of method depends on the concentration of the target analytes and the nature of the sample.

Isolation of Alkylated Adamantanes from Crude Oil

A common preliminary step for isolating diamondoids is the removal of n-alkanes and asphaltenes, which can interfere with the analysis.

4.1.1. Thiourea Adduction for n-Alkane Removal

This method is based on the ability of thiourea to form crystalline adducts with linear alkanes, while branched and cyclic hydrocarbons like adamantanes are excluded.

-

Procedure:

-

Dissolve a known amount of the paraffin-naphthenic fraction of the crude oil in a minimal amount of a suitable solvent (e.g., a 1:1 mixture of methyl ethyl ketone and benzene).

-

Prepare a saturated solution of thiourea in methanol.

-

Add the thiourea solution to the oil sample and shake the mixture vigorously. The formation of a crystalline adduct indicates the removal of n-alkanes.

-

The mixture is typically left to equilibrate, often with shaking, for an extended period (e.g., two weeks) to ensure complete adduction.

-

Separate the crystalline adduct from the liquid phase (which contains the adamantanes) by filtration or centrifugation.

-

The liquid phase is then further processed for analysis.

-

4.1.2. Molecular Sieves

Molecular sieves with specific pore sizes can be used to separate adamantanes from other hydrocarbons. For instance, a zeolite with a pore size of approximately 9.5 Å can exclude the bulkier adamantane molecules while adsorbing smaller linear and less-branched alkanes[9].

-

Procedure:

-

A two-segment column is prepared. The top segment contains silica gel powder with the pre-adsorbed hydrocarbon fraction of the oil.

-

The bottom segment is packed with a microporous adsorbent like a commercial zeolite (e.g., β CP814 E*) that has been heated to achieve a uniform pore size.

-

The separation is achieved through concurrent desorption from the top segment and selective adsorption in the bottom segment, allowing the adamantane-enriched fraction to be collected.

-

4.1.3. Gas Purge Microsyringe Extraction (GP-MSE)

This is a more recent and rapid method for extracting volatile and semi-volatile compounds, including diamondoids, from crude oil[10].

-

Procedure:

-

A small sample of crude oil is placed in a heated silica tube.

-

A microsyringe containing a small volume of an organic solvent (e.g., hexane) is inserted into the tube, with the needle positioned in the headspace above the oil. The syringe is cooled.

-

The tube is heated (e.g., to 300°C) to volatilize the diamondoids and other compounds.

-

A purge gas (e.g., nitrogen) flows through the tube, carrying the volatile compounds into the cooled syringe needle where they condense into the solvent.

-

The extraction is typically complete within 10 minutes, and the solvent containing the extracted diamondoids can be directly analyzed by GC-MS[10].

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the quantification of alkylated adamantanes. For enhanced selectivity and sensitivity, especially for trace-level analysis, tandem mass spectrometry (GC-MS/MS) or comprehensive two-dimensional gas chromatography (GCxGC-TOFMS) are employed[1][11].

4.2.1. Sample Preparation for GC-MS Analysis

-

For crude oil, a simple dilution with a suitable solvent may be sufficient if using a highly selective technique like GC-MS/MS.

-

For source rock or coal, solvent extraction (e.g., with dichloromethane and methanol) is necessary to obtain the extractable organic matter containing the diamondoids.

-

The isolated and/or diluted sample is then transferred to a GC vial for injection.

4.2.2. Typical GC-MS Parameters

-

Gas Chromatograph (GC):

-

Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Inlet: Splitless injection is typically used for trace analysis. The inlet temperature is set high enough to ensure volatilization of the analytes (e.g., 275-310°C).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, then ramps up to a final temperature (e.g., 290-310°C) at a controlled rate (e.g., 6-8°C/min), followed by a hold at the final temperature.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode:

-

Selected Ion Monitoring (SIM): For targeted analysis of known alkylated adamantanes, monitoring specific m/z values increases sensitivity. Common ions monitored include:

-

Adamantane: m/z 136

-

Methyladamantanes: m/z 135, 150

-

Dimethyladamantanes: m/z 149, 164

-

Trimethyladamantanes: m/z 163, 178

-

Diamantane: m/z 188

-

Methyldiamantanes: m/z 187, 202

-

-

Multiple Reaction Monitoring (MRM) (for GC-MS/MS): This mode provides even higher selectivity by monitoring specific parent-to-daughter ion transitions. The specific transitions would be optimized for each target compound.

-

-

4.2.3. Quantification

Quantification is typically performed using an internal standard method. A known amount of an internal standard (a compound not present in the sample, often a deuterated analog of one of the target analytes) is added to the sample before analysis. Calibration curves are generated using standards of the target alkylated adamantanes at various concentrations. The concentration of each analyte in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Conclusion

Alkylated adamantanes are naturally occurring hydrocarbons with a distinctive cage-like structure, found predominantly in petroleum and related geological materials. Their abundance and distribution are a direct reflection of the thermal history and origin of the host petroleum, making them invaluable tools in geochemical exploration and analysis. While their formation is abiogenic, resulting from the thermal and catalytic rearrangement of other hydrocarbons, the study of their natural occurrence continues to provide deep insights into geological processes. The analytical methodologies for their isolation and quantification are well-established, with advanced techniques like GC-MS/MS and GCxGC-TOFMS enabling highly sensitive and selective measurements. This guide provides a foundational understanding for researchers and professionals working with these fascinating molecules.

References

- 1. Frontiers | Review on detection method, main source and geological application of diamondoids in crude oil [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and genesis mechanism of high content diamondoids in the Gulong shale oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. researchgate.net [researchgate.net]

1,3,5-Trimethyladamantane: A Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trimethyladamantane, a methylated derivative of adamantane, presents a unique cage-like hydrocarbon structure. While its physical and chemical properties have been characterized, a comprehensive public database of its toxicological and safety profile is notably absent. This technical guide synthesizes the currently available safety information for this compound, drawing from supplier safety data sheets and the broader toxicological context of adamantane derivatives. Due to the scarcity of specific experimental data, this document highlights significant data gaps in areas such as acute toxicity, genotoxicity, and sensitization. The information provided herein is intended to guide researchers and drug development professionals in preliminary safety assessments and to underscore the necessity for further empirical studies.

Chemical and Physical Properties

This compound is a polycyclic hydrocarbon with a rigid, diamondoid structure.[1] Its key identifiers and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 707-35-7 | [2] |

| Molecular Formula | C₁₃H₂₂ | [2] |

| Molecular Weight | 178.31 g/mol | [2] |

| Appearance | Clear, colorless oil or liquid | [1] |

| Boiling Point | 88.0-89.5 °C (at 19 Torr) | - |

| Solubility | Soluble in organic solvents like chloroform and methanol | [1] |

| Storage Temperature | Room temperature, sealed in a dry environment |

Toxicological Data

A thorough review of publicly accessible scientific literature and regulatory databases reveals a significant lack of specific toxicological studies on this compound. No quantitative data from acute, sub-chronic, or chronic toxicity studies, such as LD50 (lethal dose, 50%) or NOAEL (no-observed-adverse-effect level), were found.

However, some suppliers have classified the substance with hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These are presented in Table 2. It is crucial to note that these classifications may be based on computational models or data from structurally similar compounds rather than direct experimental evidence on this compound.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement | Reference |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Genotoxicity and Mutagenicity

There is no available data from genotoxicity or mutagenicity studies, such as the Ames test, chromosomal aberration assays, or in vivo micronucleus assays, for this compound.

Dermal and Ocular Irritation and Sensitization

The hazard statements H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") suggest that this compound is an irritant. However, no specific experimental protocols or results from standardized skin or eye irritation tests (e.g., OECD TG 404 or 405) are publicly available. Similarly, there is no information regarding the skin sensitization potential of this compound.

Toxicological Profile of Adamantane Derivatives

In the absence of specific data for this compound, a qualitative assessment can be informed by the general toxicological profile of adamantane and its derivatives. Adamantane-based compounds have been widely explored in medicinal chemistry for their therapeutic properties.[3][4] Generally, the adamantane cage is considered to be metabolically stable and to possess low toxicity.[4] Adamantane derivatives are often characterized by their lipophilicity, which can influence their pharmacokinetic and pharmacodynamic properties.[4][5] Some studies on various adamantane derivatives have investigated their cytotoxicity and antimicrobial properties.[6] However, it is important to emphasize that the toxicological properties of a specific derivative can vary significantly based on the nature and position of its functional groups.

Experimental Protocols

Due to the lack of specific toxicological studies for this compound, this section outlines the standard methodologies for key toxicological endpoints that would be required for a comprehensive safety assessment.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method involves the sequential dosing of a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required to estimate the LD50.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Test Guideline 439)

This in vitro test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation. Cell viability is measured after exposure to the test chemical, and a reduction in viability below a certain threshold indicates an irritant potential.

Bacterial Reverse Mutation Test (Ames Test; OECD Test Guideline 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is assessed for its ability to cause reverse mutations, indicating its mutagenic potential. The assay is conducted with and without a metabolic activation system (S9 mix) to detect pro-mutagens.

Visualizations

Conclusion and Recommendations

The available data on the toxicology of this compound is insufficient to conduct a thorough risk assessment. While GHS hazard statements from suppliers indicate potential for irritation and harm if swallowed, these are not substantiated by publicly available experimental data. The broader family of adamantane derivatives generally exhibits low toxicity, but this cannot be assumed for this compound without specific studies.

For any application involving potential human exposure, it is strongly recommended that a comprehensive toxicological evaluation be conducted. This should include, at a minimum:

-

In vitro genotoxicity screening: Ames test and an in vitro micronucleus assay.

-

In vitro irritation studies: Using reconstructed human tissue models for skin and eye irritation.

-

Acute toxicity testing: To determine the LD50 via relevant routes of exposure.

-

Skin sensitization assessment: Using a validated in vitro or in vivo method.

The data generated from these studies would be essential for a more definitive safety assessment and to ensure the safe handling and use of this compound in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. scispace.com [scispace.com]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 6. mdpi.com [mdpi.com]

Unlocking the Potential of the Adamantane Scaffold: A Technical Guide to Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

The unique, rigid, and lipophilic three-dimensional structure of adamantane has established it as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its incorporation into molecules can significantly enhance their therapeutic efficacy and physical properties.[3][4] This technical guide provides an in-depth overview of promising research avenues for adamantane derivatives, focusing on key therapeutic areas and advanced material applications. The content herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to facilitate future research and development.

Medicinal Chemistry: Targeting Disease with Adamantane Derivatives

Adamantane's distinct physicochemical properties, including its high lipophilicity and rigid cage-like structure, make it an ideal pharmacophore for designing drugs with improved absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]

Antiviral Agents

Adamantane derivatives were first recognized for their antiviral activity, particularly against the influenza A virus.[7] Amantadine and Rimantadine were groundbreaking drugs that targeted the M2 proton channel, a crucial component in the viral replication cycle.[4][8] While resistance has emerged, the adamantane cage remains a valuable starting point for developing novel antivirals against a range of viruses, including Herpes Simplex Virus (HSV), Hepatitis C, HIV, and coronaviruses.[3]

Quantitative Data: Antiviral Activity of Adamantane Derivatives

| Compound | Virus | Assay | Activity (IC₅₀/EC₅₀/MIC₅₀) | Reference |

| Amantadine | Influenza A | Plaque Reduction | ~0.60 µM (MIC₅₀) | [1] |

| Rimantadine | Influenza A | Plaque Reduction | More potent than Amantadine | [1] |

| Adamantane Spiro-3'-pyrrolidines (e.g., N-methyl derivative 55) | Influenza A₂, Herpes Simplex | In vivo (mice), Plaque Assay | Three times more active than Amantadine (in vivo) | [1] |

| 3-(2-Adamantyl)pyrrolidines (e.g., 72) | Influenza A | Plaque Reduction | 0.60 µM (MIC₅₀) | [1] |

| N-(1-adamantyl)-4-trifluoromethylbenzamide (5) | Vaccinia Virus | In vitro | 0.133 µM (IC₅₀) | [9] |

Signaling Pathway: Inhibition of Influenza A M2 Proton Channel by Amantadine

Amantadine physically occludes the M2 proton channel, a homotetrameric protein essential for viral replication.[1][4] By blocking this channel, amantadine prevents the influx of protons into the virion, which is necessary for the uncoating process and release of viral genetic material into the host cell.[2][4]

Neuroprotective Agents

The ability of adamantane derivatives to cross the blood-brain barrier has led to their successful application in treating neurodegenerative diseases.[10] Memantine, an NMDA receptor antagonist, is a cornerstone in the management of moderate to severe Alzheimer's disease.[6] Research is ongoing to develop new adamantane-based compounds with improved efficacy and broader applications in conditions like Parkinson's disease and Huntington's disease.[11]

Quantitative Data: Neuroprotective Activity of Adamantane Derivatives

| Compound | Target | Disease Model | Effect | Reference |

| Memantine | NMDA Receptor | Alzheimer's Disease | Moderate decrease in clinical deterioration | [6] |

| Myrtenal–Adamantane Conjugates (MACs) | Acetylcholinesterase | Rat Dementia Model | Significant AChE-inhibitory activity | [10] |

Signaling Pathway: NMDA Receptor Antagonism by Memantine

In neurodegenerative diseases, excessive glutamate can lead to excitotoxicity through the over-activation of NMDA receptors.[6] Memantine acts as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. It blocks the channel when it is open, preventing excessive influx of Ca²⁺ ions while still allowing for normal synaptic transmission.[6][9]

Anticancer Agents

The rigid adamantane scaffold can be functionalized to interact with various anticancer targets. Adamantane derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as the induction of apoptosis and inhibition of key enzymes like IκB kinase.[7]

Quantitative Data: Anticancer Activity of Adamantane Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Adaphostin | Prostate Cancer Cells | 79 ± 1.8 nM to 9.2 ± 0.2 µM | [1] |

| Adamantyl Isothiourea Derivative 5 | HepG2 (Hepatocellular Carcinoma) | 7.70 µM | [7] |

| Adamantyl Isothiourea Derivative 6 | HepG2 (Hepatocellular Carcinoma) | 3.86 µM | [7] |

Antidiabetic Agents

Adamantane's structural features have been successfully exploited in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3] Saxagliptin and Vildagliptin are clinically approved drugs that incorporate an adamantane moiety, which contributes to their potent and selective inhibition of the DPP-4 enzyme.[3]

Materials Science: Building High-Performance Materials

The incorporation of the bulky and thermally stable adamantane cage into polymers and other materials imparts exceptional physical and chemical properties.[12][13]

High-Performance Polymers

Introducing adamantane units into polymer backbones, either as pendant groups or as part of the main chain, significantly enhances their thermal stability, glass transition temperature (Tg), and mechanical strength.[14] These adamantane-based polymers are finding applications in aerospace, automotive, and electronics industries.[13]

Quantitative Data: Thermal and Mechanical Properties of Adamantane-Based Polymers

| Polymer Type | Monomer(s) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) | Tensile Strength (MPa) | Reference |

| Adamantane-Based Polyimide (PI-1) | PMDA + 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 285 | >500 | - | [14] |

| Adamantane-Based Polyimide (PI-2) | BPDA + 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 265 | >500 | - | [14] |

| Adamantane-Based Polyimide (Co-PI) | 6FDA/BPDA + TFMB/DAA | 374 | >530 | >145 | |

| Poly(1,3-adamantane) (cationically obtained) | 1,3-dehydroadamantane | 205 | 488 | - | [4] |

| Azeotropic Copolymer | 1-adamantyl methacrylate (55 mol%) + Styrene (45 mol%) | 170 | ca. 340 | - | [4] |

Advanced Lubricants and Additives

The inherent thermal stability and low volatility of adamantane make its derivatives excellent candidates for high-performance lubricants and additives that can withstand extreme temperatures and pressures.[12]

Nanotechnology and Drug Delivery

The adamantane cage serves as a versatile building block in nanotechnology.[11] It can be used to construct self-assembling molecular crystals and is a key component in various drug delivery systems (DDS), including liposomes, dendrimers, and cyclodextrin complexes, where it can improve drug loading, stability, and cellular uptake.[2][11]

Workflow: Adamantane-Based Nanoparticle Drug Delivery

The following diagram illustrates the general workflow for the preparation and cellular uptake of drug-loaded adamantane-based nanoparticles.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key adamantane derivatives and adamantane-based materials.

Synthesis of Amantadine Hydrochloride

This two-step procedure starts from 1-bromoadamantane.[15]

Step 1: Synthesis of N-(1-Adamantyl)formamide

-

In a suitable reaction vessel, combine 1-bromoadamantane and formamide.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(1-adamantyl)formamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrolysis to Amantadine Hydrochloride

-

Dissolve the purified N-(1-adamantyl)formamide in an aqueous solution of hydrochloric acid.

-

Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the product.

-

Filter the solid, wash with a cold solvent (e.g., acetone), and dry under vacuum to yield amantadine hydrochloride.[15]

Synthesis of Memantine Hydrochloride

A common route involves a Ritter-type reaction followed by hydrolysis.[16]

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane

-

To a stirred solution of nitric acid, slowly add 1,3-dimethyladamantane at a controlled temperature (e.g., 20-25 °C).

-

After the initial reaction, add formamide to the mixture.

-

Heat the reaction mixture (e.g., to 85 °C) for a few hours.

-

Cool the reaction and quench by adding it to ice-cold water.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer, dry it, and evaporate the solvent to obtain the formamide intermediate.

Step 2: Hydrolysis to Memantine Hydrochloride

-

Reflux the N-formyl intermediate in an aqueous solution of hydrochloric acid for about an hour.[16]

-

Concentrate the reaction mixture under vacuum.

-

Add a non-polar solvent (e.g., n-hexane) and heat to reflux, then cool to induce crystallization.

-

Filter the white solid, wash, and dry to obtain memantine hydrochloride.[16]

Synthesis of Adamantane-Based Polyimide